N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine
Description
Properties
IUPAC Name |
3-[(5-amino-2-chlorobenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-8-2-1-6(12)5-7(8)10(16)13-4-3-9(14)15/h1-2,5H,3-4,12H2,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBKWDZTFGVLID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)NCCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine typically involves the reaction of 5-amino-2-chlorobenzoic acid with beta-alanine. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reagent concentrations. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines with reduced functional groups.
Substitution: Compounds with substituted functional groups, such as hydroxyl or amino derivatives.
Scientific Research Applications
N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine with structurally related β-alanine derivatives:
Key Comparative Insights:
Target Specificity: MK-0893’s dichlorophenyl and methoxynaphthyl substituents enhance its affinity for the glucagon receptor, a target absent in simpler β-alanine derivatives. The chloro and amino groups in the target compound may similarly modulate receptor selectivity but require empirical validation . SCH 34826’s prodrug design (dioxolane ester) improves oral activity, whereas the target compound’s amino group may influence solubility or metabolic stability .
Pharmacokinetic and Functional Differences: Carnosine Synthesis: Unmodified β-alanine requires 2–4 weeks of supplementation to elevate muscle carnosine, with efficacy influenced by genetic factors (e.g., AGXT2 polymorphisms) . Antioxidant and Anti-glycation Effects: Carnosine derived from β-alanine exhibits antioxidant activity via metal chelation. The chloro substituent in the target compound may enhance radical scavenging, though this remains speculative .
Synthetic Challenges: NHS ester coupling (as in ) is critical for synthesizing β-alanine derivatives. The target compound’s amino group may complicate synthesis due to side reactions, contrasting with SCH 34826’s ester-based prodrug strategy .
Research Findings and Data Tables
Table 1: Physicochemical Properties (Inferred)
| Property | This compound | MK-0893 | SCH 34826 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~270 | 613.5 | 525.6 |
| LogP (Predicted) | 1.2–1.8 | 4.5 | 2.1 |
| Solubility (Aqueous) | Moderate | Low | Moderate |
| Key Functional Groups | Amino, chloro, carbonyl | Dichlorophenyl, methoxynaphthyl | Dioxolane ester |
Biological Activity
N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine is a compound with significant biological activity, primarily attributed to its structural features that resemble amino acids and peptides. This article explores its biological properties, synthesis methods, and potential applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a beta-alanine moiety linked to a 5-amino-2-chlorobenzoyl group. The presence of a carbonyl group enhances its reactivity, making it a candidate for various biological interactions. Its molecular formula is .
Structural Characteristics:
- Beta-Alanine Backbone: Contributes to its amino acid-like properties.
- Chlorobenzoyl Group: Imparts unique reactivity and potential for binding with biological targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity: Compounds with similar structures have shown effectiveness against bacterial and fungal strains.
- Antioxidant Properties: The compound may possess the ability to scavenge free radicals, contributing to cellular protection.
- Enzyme Inhibition: Potential inhibition of specific enzymes related to disease processes.
Case Studies and Research Findings
A review of literature reveals several studies investigating the biological effects of beta-alanine derivatives, including this compound. Here are some notable findings:
-
Antimicrobial Efficacy:
- A study demonstrated that beta-alanine derivatives exhibited Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics, indicating strong antimicrobial potential.
- Performance Enhancement:
- Enzyme Interaction Studies:
Data Tables
The following table summarizes key findings from various studies on the biological activities of this compound and related compounds.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions involving beta-alanine and chlorobenzoyl derivatives. The following are common methods used:
- Direct Amidation:
- Reacting beta-alanine with 5-amino-2-chlorobenzoyl chloride in the presence of a base.
- Coupling Reactions:
- Utilizing coupling agents such as HATU or EDC to facilitate the formation of the amide bond between the two moieties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
